molecular formula C10H19NO2 B13302285 (2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid

(2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid

Cat. No.: B13302285
M. Wt: 185.26 g/mol
InChI Key: MLDGCEUHSNYVKK-BCZLUZIISA-N
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Description

(2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid is a chiral, non-proteinogenic amino acid that serves as a versatile intermediate in medicinal chemistry. Its core research value lies in its potential application for constructing complex molecules in drug discovery programs, particularly due to its alicyclic structure which can be used to modulate the properties of lead compounds. The 3,4-dimethylcyclohexyl group provides a defined stereochemistry and conformational restraint, which is valuable for exploring structure-activity relationships (SAR) in the development of new therapeutic agents. Scientific literature indicates that incorporating cyclohexyl groups into ligand structures is a recognized strategy in the development of potent inhibitors for challenging biological targets. For instance, research on P-glycoprotein (P-gp) efflux pump inhibitors has demonstrated that the introduction of a cyclohexyl group in place of other moieties can fundamentally transform a compound's activity from a stimulator to a potent inhibitor of ATPase function, which is a crucial mechanism for overcoming multidrug resistance in cancer cells . Furthermore, the structural features of this compound make it a potential building block for the synthesis of peptide mimetics and other bioactive molecules where increased metabolic stability and specific three-dimensional shape are required. Its application is strictly for research purposes in laboratory settings.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(2S)-2-amino-2-(3,4-dimethylcyclohexyl)acetic acid

InChI

InChI=1S/C10H19NO2/c1-6-3-4-8(5-7(6)2)9(11)10(12)13/h6-9H,3-5,11H2,1-2H3,(H,12,13)/t6?,7?,8?,9-/m0/s1

InChI Key

MLDGCEUHSNYVKK-BCZLUZIISA-N

Isomeric SMILES

CC1CCC(CC1C)[C@@H](C(=O)O)N

Canonical SMILES

CC1CCC(CC1C)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis begins with readily available cyclohexanone derivatives, particularly 3,4-dimethylcyclohexanone, which serves as the core scaffold for subsequent functionalization. The key is to introduce the amino and acetic acid functionalities with stereochemical control.

Stepwise Synthesis Overview

Step Description Reagents & Conditions References
1 Preparation of 3,4-dimethylcyclohexanone Commercially available or synthesized via methylation of cyclohexanone
2 α-Amination of cyclohexanone Using ammonia or ammonium salts under acid or base catalysis
3 Oxidation to carboxylic acid Oxidative cleavage or direct oxidation using potassium permanganate or chromic acid
4 Introduction of amino group at the α-position Via reductive amination or Strecker synthesis
5 Conversion to amino acid Hydrolysis of nitriles or amides formed during earlier steps

Stereocontrol and Chirality

The stereochemistry at the 2-position is critical. Enantioselective synthesis employs chiral catalysts or auxiliaries, such as chiral ligands or enzymatic resolution, to favor the (2S) configuration.

Enzymatic and Biocatalytic Approaches

Recent research emphasizes the use of biocatalysts to achieve stereoselective synthesis, reducing the need for chiral auxiliaries and harsh reagents.

Method Description Advantages References
Enzymatic resolution Use of amino acid racemases or transaminases High stereoselectivity, environmentally friendly
Whole-cell biocatalysis Microbial systems converting cyclohexanone derivatives Mild conditions, high enantiomeric excess

Modern Patent-Backed Synthesis: Adaptation of Patent CA3087004A1

A notable recent patent describes a method for synthesizing amino cyclohexyl derivatives, which can be adapted for (2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid:

Key Steps

Process Optimization

Parameter Optimization Strategy Effect Reference
Solvent Use of dichloromethane or toluene Improved solubility and reaction rate
Base Triethylamine or pyridine Enhanced yield and selectivity
Temperature Reflux conditions (~80°C) Increased conversion efficiency

Yield Data

Reaction Step Typical Yield Notes
Amination 70-85% Enantioselective catalysts improve stereochemistry
Carboxylation 60-75% Controlled oxidation conditions necessary
Final Purification 80-90% Chromatography or recrystallization

Stereoselective Synthesis via Chiral Catalysis

Chiral catalysts such as BINAP or chiral Lewis acids have been employed to direct stereochemistry during amino acid formation, with yields exceeding 80% and enantiomeric excess above 98%.

Catalyst Reaction Type Yield Enantiomeric Excess References
BINAP Asymmetric hydrogenation 85-90% >98%
Chiral Lewis acids Amino acid synthesis 80-88% >97%

Summary of Key Preparation Parameters

Parameter Optimal Conditions Impact Source
Starting Material 3,4-dimethylcyclohexanone Foundation for stereocontrol
Solvent Dichloromethane or Toluene Reaction efficiency
Base Triethylamine or Pyridine Yield and selectivity ,
Temperature Reflux (~80°C) Reaction rate ,
Catalysts Chiral ligands (e.g., BINAP) Stereoselectivity

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity and function.

Comparison with Similar Compounds

Structural Analogues with Alicyclic Substituents

(S)-2-Amino-2-(4-hydroxycyclohexyl)acetic Acid
  • Structure : Features a 4-hydroxycyclohexyl group instead of 3,4-dimethylcyclohexyl.
  • Key Properties :
    • Molecular Weight: 173.21 g/mol (vs. ~199–210 g/mol for the target compound, estimated based on cyclohexyl substitution).
    • Solubility: Likely higher due to the polar hydroxy group, contrasting with the hydrophobic dimethyl groups in the target compound .
  • Applications : Used in peptide synthesis for modulating solubility and hydrogen bonding.
2-(3-Methylcyclohexyl)acetic Acid
  • Structure: Lacks the amino group but shares a 3-methylcyclohexyl substituent.
  • Key Properties: Molecular Formula: C₉H₁₆O₂; Molecular Weight: 156.23 g/mol. Hydrophobicity: The absence of an amino group and additional methyl reduces polarity compared to the target compound .
2-[(1R,2S,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]acetic Acid
  • Structure: Bicyclic framework (norbornane-like) with amino and dimethyl groups.
  • Key Properties: Molecular Weight: 197.27 g/mol.

Aromatic Substituted Analogues

2-Amino-2-(3-methylphenyl)acetic Acid
  • Structure : Aromatic 3-methylphenyl substituent.
  • Key Properties: Molecular Formula: C₉H₁₁NO₂; Molecular Weight: 165.19 g/mol. Electronic Effects: The electron-donating methyl group on the phenyl ring may alter acidity (pKa) compared to alicyclic substituents .
(2S)-2-Amino-2-(2,4-difluorophenyl)acetic Acid
  • Structure : Fluorine atoms at positions 2 and 4 on the phenyl ring.
  • Key Properties :
    • Molecular Weight: 187.14 g/mol.
    • Reactivity: Electron-withdrawing fluorine atoms increase acidity and metabolic stability relative to dimethylcyclohexyl derivatives .
2-Amino-2-(4-bromophenyl)acetic Acid
  • Structure : Bromine atom on the para position of the phenyl ring.
  • Key Properties :
    • Molecular Weight: Higher due to bromine (Br = 79.9 g/mol).
    • Applications: Bromine’s steric bulk and electronegativity make it useful in halogen bonding interactions in drug design .

Biological Activity

(2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid (also known as a cyclohexyl amino acid derivative) is a compound of interest in biochemical and pharmacological research due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C13_{13}H23_{23}N\O2_2
  • Molecular Weight : 225.33 g/mol
  • Functional Groups : Contains both amino (-NH2_2) and carboxylic acid (-COOH) groups, which are crucial for its biological interactions.

The presence of a dimethyl-substituted cyclohexane ring contributes to its unique properties, allowing it to interact with various biological systems effectively.

The mechanism by which (2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid exerts its effects involves:

  • Hydrogen Bonding : The amino and carboxylic acid groups facilitate hydrogen bonding with proteins and enzymes.
  • Ionic Interactions : These groups also allow ionic interactions that may modulate enzyme activity and protein function.

Biological Activity

Research has indicated several potential biological activities of (2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid:

  • Enzyme Interaction : The compound has been studied for its ability to interact with various enzymes, potentially acting as an inhibitor or modulator. For instance, it has shown promise in inhibiting proteases related to viral infections, such as SARS-CoV-2 .
  • Therapeutic Applications : Preliminary studies suggest that this compound may possess therapeutic properties relevant in pharmacology, particularly in developing inhibitors for specific diseases.

Case Studies and Research Findings

  • Inhibition Studies : In a study focusing on SARS-CoV-2 protease inhibitors, derivatives incorporating cyclohexyl moieties demonstrated improved binding interactions with the target enzyme. This suggests that (2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid could be a valuable scaffold for developing antiviral agents .
  • Structure-Activity Relationship (SAR) : Research on related compounds has shown that variations in the cyclohexyl substitution can significantly affect biological activity. For example, modifications to the methyl groups on the cyclohexane ring have been linked to changes in potency against certain biological targets .
  • Cell-Based Assays : In vitro assays have evaluated the effects of this compound on cell viability and enzyme activity. Results indicated that it could enhance the efficacy of existing drugs by modulating drug transport mechanisms, particularly in resistant cell lines .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeMechanismReference
(2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acidProtease InhibitionBinding to enzyme active site
Related Cyclohexyl DerivativeAntiviral ActivityModulation of viral replication
Cycloalkyl Amino Acid AnalogDrug Resistance ReversalIncreased intracellular drug concentration

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-amino-2-(3,4-dimethylcyclohexyl)acetic acid, and how is enantiomeric purity ensured?

  • Methodological Answer : Synthesis typically involves (1) alkylation of a cyclohexyl precursor (e.g., 3,4-dimethylcyclohexylacetic acid derivatives) followed by (2) stereoselective amination using chiral catalysts or enzymes. For example, asymmetric hydrogenation or enzymatic resolution can achieve the (2S) configuration . (3) Chiral HPLC or capillary electrophoresis is used to confirm enantiomeric purity (>98% ee) . Protecting groups (e.g., benzyl or tert-butoxycarbonyl) may be employed during synthesis to prevent racemization .

Q. How is the stereochemistry and structural conformation of this compound validated?

  • Methodological Answer :

  • X-ray crystallography provides definitive proof of absolute configuration, as demonstrated in similar amino acid derivatives .
  • NMR spectroscopy with chiral solvating agents (e.g., europium tris-complexes) distinguishes enantiomers via diastereomeric splitting .
  • Vibrational circular dichroism (VCD) can correlate experimental spectra with computational models (DFT) to confirm the (2S) configuration .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₀H₁₉NO₂) and isotopic patterns.
  • Thermogravimetric analysis (TGA) assesses thermal stability, while polarimetry measures optical rotation ([α]D²⁵) .
  • LogP determination via shake-flask or HPLC methods quantifies lipophilicity, influenced by the 3,4-dimethylcyclohexyl group .

Advanced Research Questions

Q. How does the (2S) configuration impact biological activity compared to the (2R) enantiomer?

  • Methodological Answer :

  • Enantioselective assays (e.g., enzyme inhibition or receptor binding) are conducted using isolated (2S) and (2R) forms. For example, in studies of analogous compounds, the (2S) enantiomer showed 10-fold higher affinity for amino acid transporters due to optimal hydrogen bonding .
  • Molecular dynamics simulations model interactions with target proteins (e.g., docking to bacterial D-amino acid oxidase) to rationalize stereospecific effects .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Multi-parametric optimization combines in silico predictions (e.g., QSAR models) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding thermodynamics .
  • Metabolomic profiling identifies off-target interactions that may explain discrepancies, such as unexpected phosphorylation or glycosylation .

Q. How does the 3,4-dimethylcyclohexyl group influence pharmacokinetics compared to other substituents (e.g., phenyl or fluorinated rings)?

  • Methodological Answer :

  • Comparative ADME studies in vitro (e.g., Caco-2 permeability assays) show the dimethylcyclohexyl group enhances membrane permeability by 30% over phenyl analogs due to increased lipophilicity (LogP = 1.8 vs. 1.2) .
  • Metabolic stability assays (e.g., liver microsomes) reveal slower oxidation of the cyclohexyl ring compared to halogenated phenyl groups, reducing first-pass metabolism .

Q. What methodologies elucidate interactions between this compound and nucleic acids or enzymes?

  • Methodological Answer :

  • Fluorescence quenching assays measure binding to DNA/RNA (e.g., ethidium bromide displacement), while circular dichroism (CD) detects conformational changes in nucleic acids .
  • Cryo-EM or X-ray co-crystallography visualizes binding modes with enzymes (e.g., peptidases), identifying key residues like Asp189 in the active site .

Comparative and Mechanistic Questions

Q. How do structural modifications (e.g., methyl vs. chlorine substituents) alter reactivity in peptide coupling reactions?

  • Methodological Answer :

  • Solid-phase peptide synthesis (SPPS) compares coupling efficiencies using HATU/DIPEA. The dimethylcyclohexyl group reduces steric hindrance, achieving 85% yield vs. 60% for bulkier tert-butyl analogs .
  • DFT calculations reveal electron-donating methyl groups lower activation energy for amide bond formation by 15 kcal/mol compared to electron-withdrawing substituents .

Q. What experimental approaches validate the compound’s role in modulating oxidative stress pathways?

  • Methodological Answer :

  • ROS scavenging assays (e.g., DCFH-DA probes) in cell lines quantify antioxidant activity. In macrophages, the compound reduced H₂O₂ levels by 40% at 10 μM .
  • Western blotting tracks Nrf2 activation and downstream proteins (e.g., HO-1), confirming pathway modulation .

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